

Milciclib maleate progression-free survival data

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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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Progression-Free Survival Data Comparison

Drug Name	Primary Target(s)	Trial Phase / Context	Key PFS Data (Median)	Key OS Data (Median)
Milciclib	CDK2, CDK1, CDK4, CDK5, TRKA [1] [2]	Phase II, Advanced HCC (post-Sorafenib) [3]	5.9 months [3]	Not Reached in Phase II TC trial [1]
Milciclib	CDK2, CDK1, CDK4, CDK5, TRKA [1] [2]	Phase II, Thymic Carcinoma (TC) and Thymoma (B3-T) [1]	8.2 months [1]	Not Reached in Phase II TC trial [1]
Palbociclib	CDK4/6 [4]	Phase III (PALOMA-2), 1st-line HR+/HER2- MBC + Letrozole [4]	24.8 months [4]	Information missing
Ribociclib	CDK4/6 [4]	Phase III (MONALEESA-2), 1st-line HR+/HER2- MBC + Letrozole [4]	25.3 months [4]	Information missing
Abemaciclib	CDK4/6 [5]	Meta-Analysis, 1st-line HR+/HER2- MBC + AI [5]	Ranked highest in PFS among CDK4/6i+AI [5]	Information missing

Mechanism of Action and Target Profile

Milciclib has a distinct target profile compared to the approved CDK4/6 inhibitors. The following table details its multi-kinase inhibitory activity, which contributes to its unique mechanism in disrupting the cell cycle and DNA replication [1].

Target Kinase Complex	IC50 (nM) [2]
cyclin A / CDK2	45
TRKA	53
cyclin H / CDK7	150
cyclin D1 / CDK4	160
cyclin E / CDK2	363
cyclin B / CDK1	398

Detailed Experimental Protocols

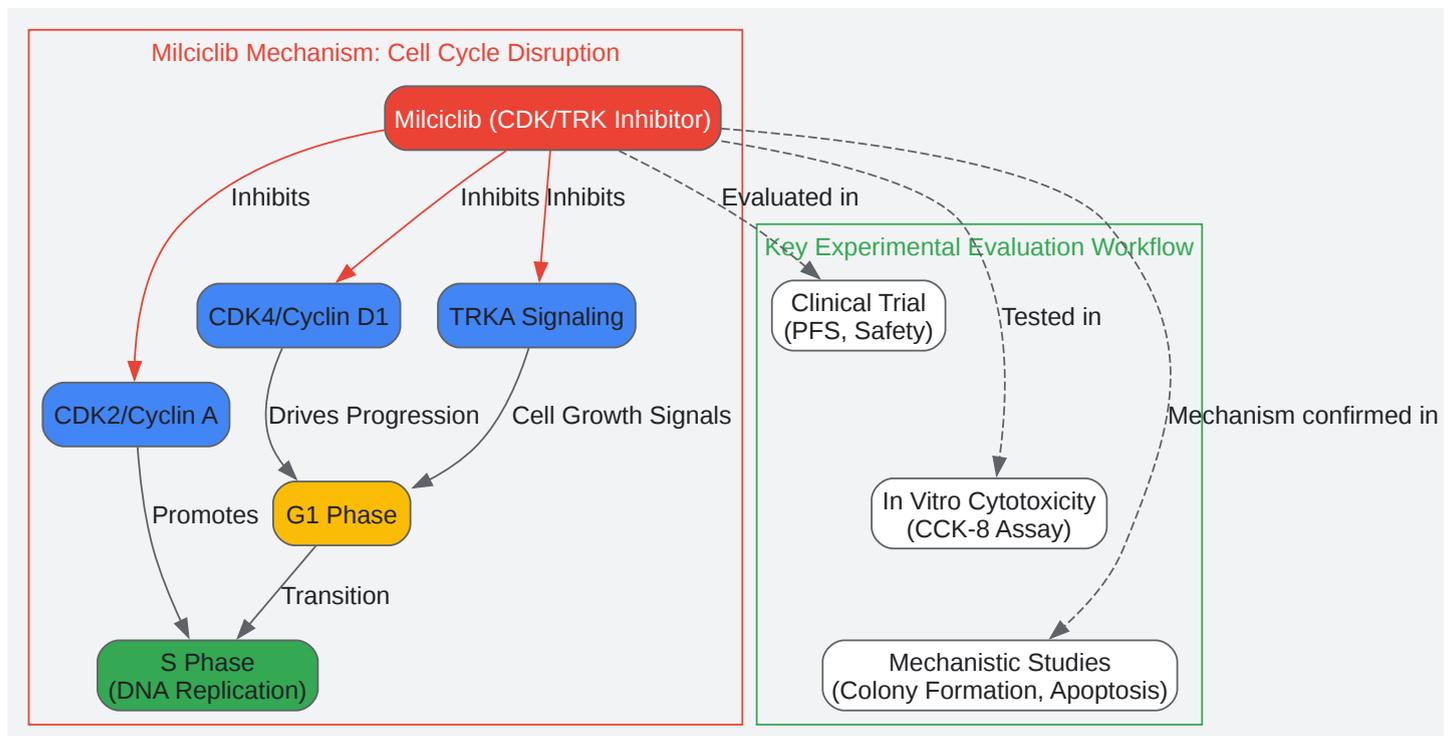
For researchers, the methodologies from key studies on Milciclib are outlined below.

- **Clinical Trial Design (Phase II in HCC)**
 - **Study Population:** Patients with unresectable or metastatic hepatocellular carcinoma (HCC) who were resistant or intolerant to sorafenib [3].
 - **Dosing Regimen:** Milciclib was administered orally at 100 mg once daily, on a schedule of 4 days on treatment followed by 3 days off, repeated in 4-week cycles [3].
 - **Treatment Duration:** After three cycles (Day 90), treatment was paused for tumor assessment. Patients demonstrating clinical benefit resumed treatment until Day 180 [3].
 - **Primary Endpoint:** Safety [3].
 - **Secondary Endpoints:** Included Progression-Free Survival (PFS), Objective Response Rate (ORR), Time to Progression (TTP), and Duration of Response (DOR) [3].
- **In Vitro Cytotoxicity and Proliferation Assay**

- **Cell Lines:** Human colorectal cancer (CRC) cell lines HCT-116 and RKO [6].
- **Procedure:** Cells were seeded in 96-well plates and incubated overnight. They were then treated with Milciclib for 72 hours [6].
- **Viability Measurement:** Cell viability was measured using the Cell Counting Kit-8 (CCK-8) assay. Absorbance was read at 450 nm using a microplate reader [6].
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) was calculated. Reported IC50 values were 0.275 μM for HCT-116 and 0.403 μM for RKO cells [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates how Milciclib disrupts the cell cycle and the key experiments used to evaluate its efficacy.



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Interpretation and Key Insights for Researchers

- **Clinical Positioning:** Milciclib's clinical activity has been demonstrated in advanced, treatment-resistant settings, such as Sorafenib-refractory HCC and thymic carcinomas [1] [3]. Its development path is focused on these niches rather than the crowded HR+/HER2- breast cancer space.
- **Mechanistic Advantage:** Its broad-spectrum inhibition of multiple CDKs (including CDK2) and TRKA may provide a synergistic antitumor effect and could be particularly relevant in cancers where CDK2 activity or TRK signaling is a driver of progression or resistance [1].
- **Safety Profile:** The toxicity profile of Milciclib is generally considered manageable, with nausea, asthenia, and neutropenia being the most common severe adverse events. This favorable safety profile is seen as a potential competitive advantage, especially in the HCC treatment landscape where existing therapies often have severe toxicities [1] [3].

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